![molecular formula C17H18N4O3 B2558367 N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide CAS No. 1197790-15-0](/img/structure/B2558367.png)
N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyanocyclopentyl group attached to an acetamide moiety, which is further linked to a phenoxy group substituted with a 5-methyl-1,2,4-oxadiazol-3-yl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyanocyclopentyl group This can be achieved through the reaction of cyclopentanone with hydrogen cyanide under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyanocyclopentyl group can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can be performed on the oxadiazolyl ring to yield different derivatives.
Substitution: The phenoxy group can participate in electrophilic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitriles, amides, and carboxylic acids.
Reduction: Alcohols, amines, and hydrazines.
Substitution: Halogenated phenols, nitrophenols, and alkylated phenols.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The cyanocyclopentyl group may interact with enzymes or receptors, leading to biological responses. The oxadiazolyl ring can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
N-(1-cyanocyclopentyl)acetamide
N-(1-cyanocyclopentyl)benzamide
N-(1-cyanocyclopentyl)phenoxyacetamide
Uniqueness: N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide stands out due to its specific structural features, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-19-16(21-24-12)13-4-6-14(7-5-13)23-10-15(22)20-17(11-18)8-2-3-9-17/h4-7H,2-3,8-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENBJJPYGUVWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)OCC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)
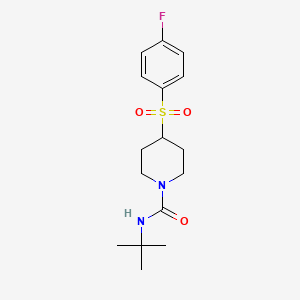
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)
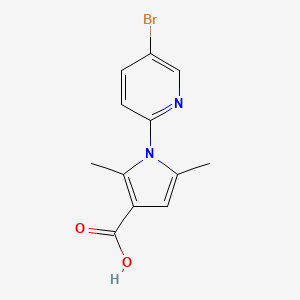
![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)
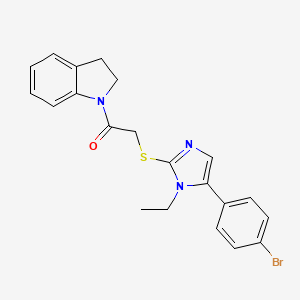
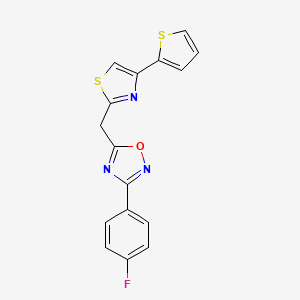
![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)
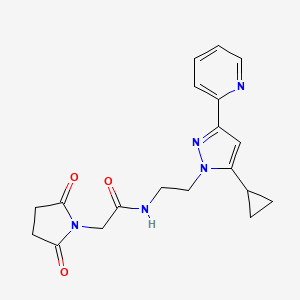
![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)
![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)
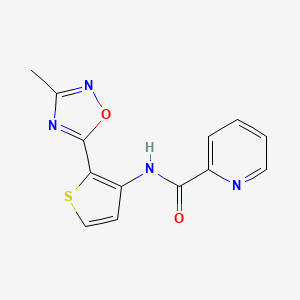
![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)
